

Application Notes and Protocols for Determining Cell Viability Following AZ960 Treatment

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Compound of Interest

Compound Name: AZ960

Cat. No.: B1684624

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Audience: Researchers, scientists, and drug development professionals.

Introduction

AZ960 is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway.^{[1][2][3]} This pathway is integral to cellular processes such as proliferation, differentiation, and apoptosis.^{[4][5][6][7]} Dysregulation of the JAK-STAT pathway is implicated in various malignancies and autoimmune diseases.^{[7][8]}

AZ960 has been shown to induce growth arrest and apoptosis in several cancer cell lines, making it a compound of interest for therapeutic development.^{[1][9][10][11]} This document provides a detailed protocol for assessing the effect of **AZ960** on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Mechanism of Action of AZ960

AZ960 specifically inhibits the kinase activity of JAK2 with a high affinity, showing a K_i (inhibition constant) of 0.45 nM.^{[1][2]} By blocking JAK2, **AZ960** prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.^[12] This disruption of the JAK-STAT signaling cascade leads to the downregulation of anti-apoptotic proteins like Bcl-xL, ultimately resulting in cell cycle arrest and apoptosis.^{[9][12]}

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is designed to determine the half-maximal growth inhibitory concentration (GI₅₀) of **AZ960** in a selected cell line. The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.^{[13][14]} The amount of formazan produced is directly proportional to the number of viable cells.

Materials

- **AZ960** (prepare a stock solution in DMSO)
- Target cell line (e.g., SET-2, MT-1)^[1]
- Complete cell culture medium
- Serum-free cell culture medium
- 96-well flat-bottom plates
- MTT solution (5 mg/mL in PBS, filter-sterilized)^[13]
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)^[15]
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Microplate reader capable of measuring absorbance at 570 nm^{[13][15]}
- CO₂ incubator (37°C, 5% CO₂)

Procedure

- Cell Seeding:
 - Trypsinize and count the cells.

- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium.
- Incubate the plate for 24 hours to allow the cells to attach and resume growth.
- **AZ960 Treatment:**
 - Prepare serial dilutions of **AZ960** in serum-free medium. A suggested starting range is 0.01 μ M to 10 μ M.[\[1\]](#)
 - Include a vehicle control (DMSO) and a no-treatment control.
 - Carefully remove the medium from the wells and add 100 μ L of the prepared **AZ960** dilutions or control solutions.
 - Incubate the plate for 48 to 72 hours, depending on the cell line's doubling time.[\[1\]](#)
- **MTT Addition and Incubation:**
 - After the incubation period, add 10 μ L of the 5 mg/mL MTT solution to each well.
 - Incubate the plate for 3-4 hours at 37°C.[\[15\]](#) During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
- **Formazan Solubilization:**
 - Carefully remove the medium containing MTT from each well.
 - Add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.[\[15\]](#)
[\[16\]](#)
 - Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[\[13\]](#)
- **Absorbance Measurement:**
 - Measure the absorbance at 570 nm using a microplate reader.[\[13\]](#)[\[15\]](#) A reference wavelength of 630 nm can be used to reduce background noise.[\[13\]](#)

Data Presentation

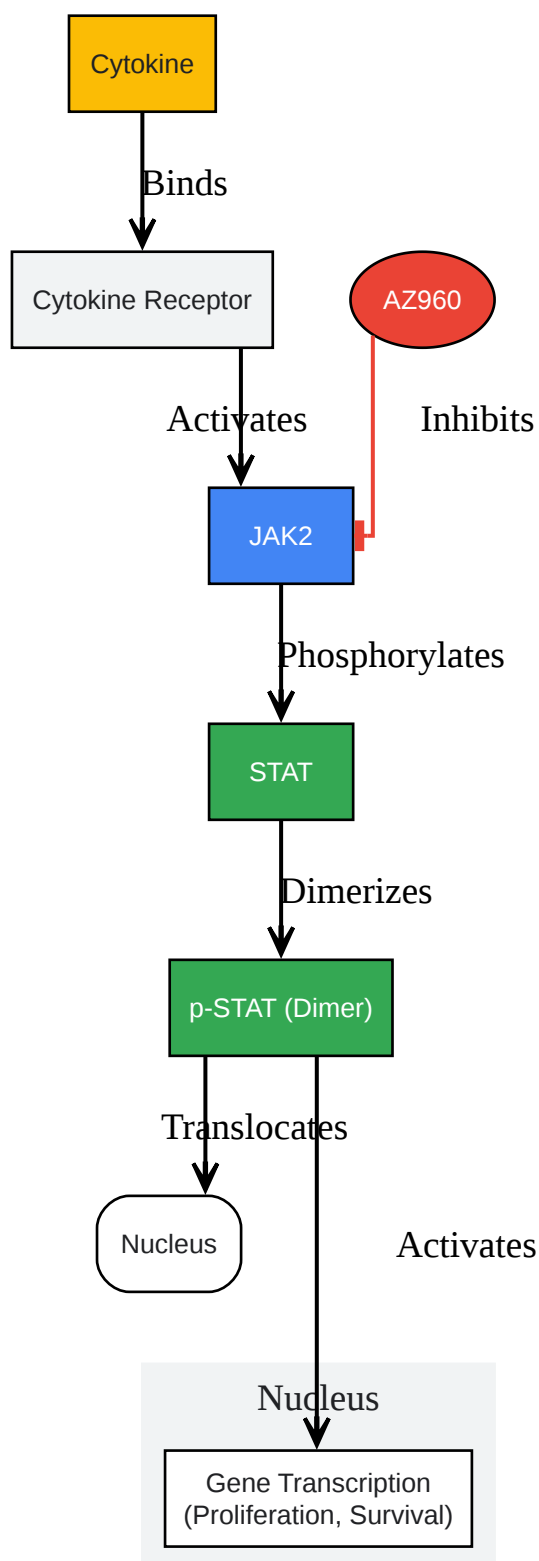
The results of the cell viability assay can be summarized in the following table. Cell viability is calculated as a percentage relative to the untreated control cells.

AZ960 Concentration (μM)	Absorbance (570 nm)	% Cell Viability
0 (Untreated Control)	[Insert Value]	100%
0 (Vehicle Control)	[Insert Value]	[Calculate %]
0.01	[Insert Value]	[Calculate %]
0.1	[Insert Value]	[Calculate %]
1	[Insert Value]	[Calculate %]
10	[Insert Value]	[Calculate %]

The GI50 value can be determined by plotting the percentage of cell viability against the logarithm of the **AZ960** concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

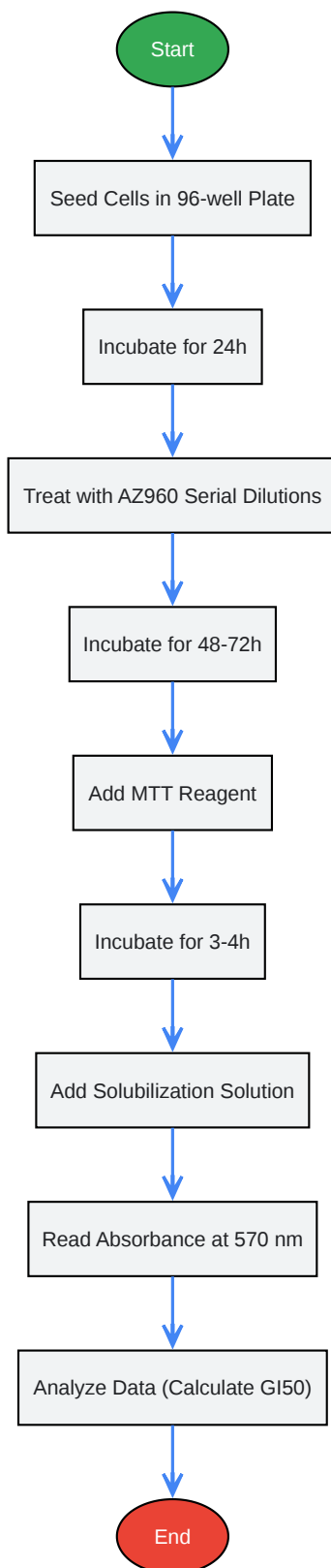
JAK-STAT Signaling Pathway Inhibition by **AZ960**



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Caption: Inhibition of the JAK-STAT signaling pathway by **AZ960**.

Experimental Workflow for Cell Viability Assay

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Caption: Workflow for the MTT cell viability assay with **AZ960** treatment.

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